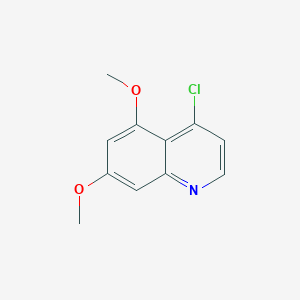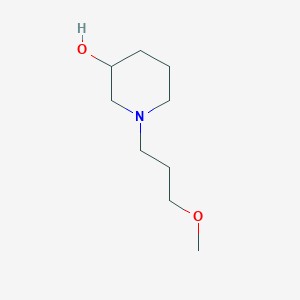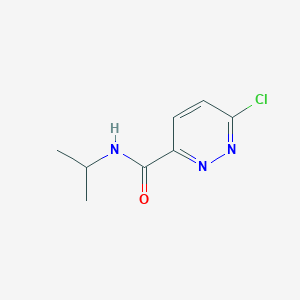![molecular formula C7H13N B1369644 6-Azaspiro[3.4]octane CAS No. 765-64-0](/img/structure/B1369644.png)
6-Azaspiro[3.4]octane
Übersicht
Beschreibung
6-Azaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural features, which make it a valuable scaffold in medicinal chemistry and organic synthesis .
Wirkmechanismus
Target of Action
It is used as a pharmaceutical intermediate in synthetic chemistry , suggesting that it may be involved in the synthesis of drugs targeting various biological receptors or enzymes.
Mode of Action
As a pharmaceutical intermediate, it likely interacts with its targets through chemical reactions to form more complex compounds
Biochemical Pathways
It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities . This suggests that it may play a role in pathways related to cell growth and proliferation.
Result of Action
As an intermediate in the synthesis of EGFR inhibitors , it may contribute to the inhibition of cell growth and proliferation.
Action Environment
The action of 6-Azaspiro[3.4]octane can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
6-Azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly as a building block for the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of tetrahydroisoquinolin derivatives, which act as CXCR3 receptor agonists . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, influencing the activity of the target enzymes and receptors.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been found to inhibit epidermal growth factor receptor (EGFR) activity, which plays a crucial role in cell proliferation and survival . This inhibition can lead to altered gene expression and metabolic changes within the cells, impacting their overall function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes or receptors, modulating their activity. For instance, this compound derivatives have been shown to inhibit EGFR by binding to its active site, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas at low temperatures (2-8°C), but its activity may decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although gradual degradation may occur, affecting its efficacy in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound derivatives have been associated with cytotoxicity and adverse effects on liver function in animal studies . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and azetidine rings. This method typically employs readily available starting materials and conventional chemical transformations . Another method involves the use of cycloaddition reactions, which are efficient and provide high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[3.4]octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various halides, amines, and other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3.4]octane has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but contains an oxygen atom in place of a carbon atom.
Spiro isoxazolines: These compounds also feature a spirocyclic framework and are synthesized through cycloaddition reactions.
Uniqueness
6-Azaspiro[3.4]octane is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(3-1)4-5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWMJWMTWOVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314888 | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-64-0 | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aza-spiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to obtain enantiomerically pure 6-Azaspiro[3.4]octane derivatives?
A1: Two primary methods have been explored for the synthesis of enantiomerically pure this compound derivatives, specifically focusing on (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane, a key intermediate in the synthesis of the novel quinolone carboxylic acid DV-7751 [].
- Optical Resolution: This method involves synthesizing the racemic mixture of 8-amino-6-benzyl-6-azaspiro[3.4]octane (13) and then separating the desired (S)-enantiomer. []
- Microbial Reduction: This approach utilizes an enantioselective microbial reduction of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane (8b) to obtain the desired (S)-enantiomer. []
Q2: Beyond DV-7751, what is the significance of synthesizing this compound derivatives?
A2: this compound derivatives, like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, are structurally similar to piperazine and morpholine, respectively. [] These heterocycles are commonly found in various drugs. By exploring the synthesis and properties of this compound derivatives, researchers aim to:
- Explore new chemical space: Synthesizing novel structures can lead to the discovery of compounds with improved pharmacological profiles or unique biological activities. []
- Overcome patent limitations: Developing new synthetic routes and novel structures can circumvent existing patents on established drugs containing piperazine or morpholine moieties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


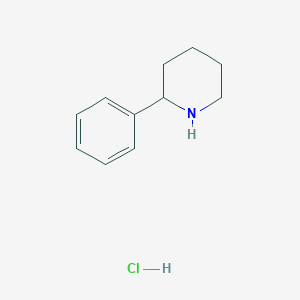

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
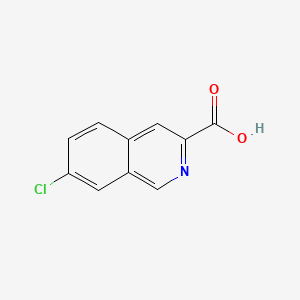
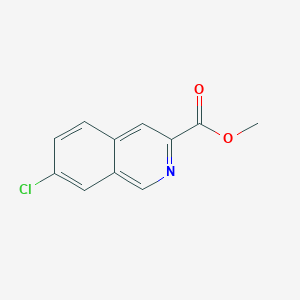
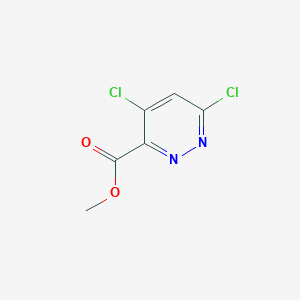



![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)
